

Echinatine N-oxide: A Technical Guide to its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: Echinatine N-oxide

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Abstract

Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring compound found predominantly in plant species of the Boraginaceae family. This technical guide provides a comprehensive overview of the discovery, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams in the DOT language.

Introduction

Echinatine N-oxide is a member of the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites known for their presence in thousands of plant species.[1] PAs and their N-oxides (PANOs) are produced by plants as a defense mechanism against herbivores.[1] The N-oxide form is generally considered less toxic than the corresponding tertiary amine alkaloid; however, it can be converted to the toxic form in the mammalian gut and liver, posing a significant health risk.[2] **Echinatine N-oxide** is structurally characterized by a necine base and a necic acid esterified at the C9 position. Its chemical formula is C₁₅H₂₅NO₆, with a molecular weight of 315.36 g/mol.[3] This guide will delve into the technical aspects of its isolation and

characterization, providing a foundation for further research into its biological effects and potential applications.

Discovery and Occurrence

While the precise first report of the discovery of **Echinatine N-oxide** is not readily available in contemporary literature, its presence has been well-documented in several species of the Boraginaceae family. Notably, it is a significant constituent of *Rindera graeca* and *Heliotropium indicum*.^[4] The study of pyrrolizidine alkaloids dates back over a century, with ongoing research continuing to identify new compounds and their distribution in the plant kingdom.

Experimental Protocols: Isolation and Purification of Echinatine N-oxide

The isolation of **Echinatine N-oxide** from plant material involves a multi-step process that leverages the chemical properties of alkaloids. The following protocol is a synthesized methodology based on established techniques for the extraction of pyrrolizidine alkaloids from Boraginaceae species.

Plant Material Collection and Preparation

Fresh aerial parts of the plant (e.g., *Rindera graeca*) are collected and air-dried in a well-ventilated area, protected from direct sunlight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Pyrrolizidine Alkaloids

A standard method for the extraction of PAs and PANOs involves acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.

Materials:

- Dried and powdered plant material
- 0.05 M H₂SO₄
- Methanol

- Ammonia solution
- Strong Cation Exchange (SCX) SPE cartridges
- Rotary evaporator
- Centrifuge
- pH meter

Protocol:

- Acidic Extraction: Macerate the powdered plant material in 0.05 M H₂SO₄. The acidic solution protonates the nitrogen atom of the alkaloids, increasing their solubility in the aqueous phase.
- Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes to enhance extraction efficiency. Centrifuge the mixture to separate the plant debris from the supernatant containing the alkaloids.
- Supernatant Collection: Carefully decant and collect the acidic supernatant.
- Solid-Phase Extraction (SPE):
 - Condition an SCX SPE cartridge with methanol followed by 0.05 M H₂SO₄.
 - Load the acidic extract onto the conditioned cartridge. The protonated alkaloids will bind to the stationary phase.
 - Wash the cartridge with water and then methanol to remove impurities.
 - Elute the PAs and PANOs from the cartridge using a solution of methanol containing a small percentage of ammonia. The ammonia neutralizes the alkaloids, allowing them to elute from the column.
- Solvent Evaporation: Concentrate the eluted fraction using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Purification by Column Chromatography

Further purification of **Echinatine N-oxide** from the crude extract is typically achieved using column chromatography.

Materials:

- Silica gel for column chromatography
- Solvent system (e.g., a gradient of chloroform and methanol with a small amount of ammonia)
- Thin Layer Chromatography (TLC) plates
- Dragendorff's reagent for visualization

Protocol:

- Column Packing: Prepare a silica gel column using a suitable solvent.
- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).
- Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system, and visualize the alkaloid spots by spraying with Dragendorff's reagent.
- Pooling and Concentration: Combine the fractions containing the purified **Echinatine N-oxide** and concentrate them to yield the isolated compound.

Characterization

The identity and purity of the isolated **Echinatine N-oxide** are confirmed using various analytical techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Quantitative Data

The concentration of **Echinatine N-oxide** can vary depending on the plant species, geographical location, and environmental conditions. The following table summarizes representative quantitative data for pyrrolizidine alkaloids found in *Rindera graeca*, as referenced from the work of Ganos et al. (2020).

Compound	Plant Source	Analytical Method	Reported Presence
Echinatine N-oxide	<i>Rindera graeca</i>	LC-MS	Present
Echinatine	<i>Rindera graeca</i>	LC-MS	Present
Rinderine N-oxide	<i>Rindera graeca</i>	LC-MS	Present

Note: Specific quantitative values for the concentration of **Echinatine N-oxide** were not detailed in the accessible parts of the primary literature. The table indicates its confirmed presence.

Biological Activity and Signaling Pathways

The biological activity of **Echinatine N-oxide** is primarily associated with the broader class of pyrrolizidine alkaloid N-oxides.

Hepatotoxicity

The primary toxicological concern with PANOs is their potential to cause hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS).[5] While PANOs themselves are relatively inert, they can be reduced to their corresponding toxic tertiary pyrrolizidine alkaloids by gut microflora and hepatic enzymes. These tertiary alkaloids are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These reactive

metabolites can form adducts with cellular proteins and DNA, leading to cellular damage, apoptosis, and the clinical manifestations of HSOS.

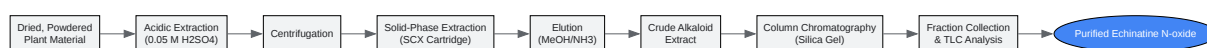
Signaling Pathways

The precise signaling pathways directly modulated by **Echinatine N-oxide** have not been extensively studied. However, the downstream effects of the toxic pyrrolic metabolites are known to induce cellular stress responses. It is hypothesized that these events could trigger signaling cascades involved in inflammation, apoptosis, and fibrogenesis.

It is also important to consider the potential interaction of N-oxide compounds with cellular signaling pathways involving nitric oxide (NO). While direct evidence for **Echinatine N-oxide** is lacking, some N-oxide containing compounds have been shown to act as NO donors or to modulate NO synthase (NOS) activity.[6][7] NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. Further research is warranted to investigate whether **Echinatine N-oxide** can influence NO-mediated signaling.

Visualizations

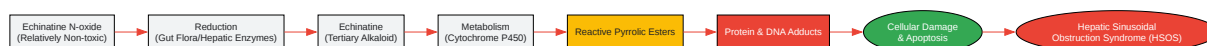
Experimental Workflow



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Caption: General workflow for the isolation of **Echinatine N-oxide**.

Metabolic Activation and Hepatotoxicity Pathway



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Caption: Metabolic activation of **Echinatine N-oxide** leading to hepatotoxicity.

Conclusion

Echinatine N-oxide represents a significant member of the pyrrolizidine alkaloid N-oxide class of natural products. This guide has provided a detailed overview of its occurrence, a synthesized protocol for its isolation and purification from plant sources, and a summary of its known biological activities, primarily focusing on its potential for hepatotoxicity following metabolic activation. The provided workflows and pathway diagrams offer a visual representation of these complex processes. Further research is necessary to fully elucidate the specific signaling pathways directly affected by **Echinatine N-oxide** and to explore any potential therapeutic applications, while always considering its inherent toxicological risks. This document serves as a foundational resource to aid researchers in these future endeavors.

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